![molecular formula C18H20N6OS B2785356 2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide CAS No. 886926-51-8](/img/structure/B2785356.png)
2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide is a useful research compound. Its molecular formula is C18H20N6OS and its molecular weight is 368.46. The purity is usually 95%.
BenchChem offers high-quality 2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Protein Kinase Inhibition
The compound has been investigated for its potential as a protein kinase inhibitor. Specifically, researchers have explored its effects on various protein kinases. Notably, the planar pyrido[3,4-g]quinazoline tricyclic system is essential for maintaining protein kinase inhibitory potency in this series . This finding highlights its relevance in drug discovery efforts targeting kinases involved in cellular signaling pathways.
Antiviral Properties
While not explicitly mentioned for this compound, related derivatives have demonstrated antiviral activity. For instance, novel 4-(2-(6-amino-4-oxo-4,5-dihydro-1H-pyrimidin-2-yl)hydrazinyl)benzenesulfonamide derivatives were synthesized and evaluated for their antiviral effects . Although this specific compound was not part of that study, it suggests a potential avenue for further investigation.
Anti-Fibrotic Activity
Compounds derived from the pyrimidine and pyridine moieties of the pyrido[3,4-g]quinazoline scaffold have shown better anti-fibrotic activities than existing drugs like Pirfenidone. For example, ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate exhibited promising anti-fibrotic effects . While these specific compounds differ slightly, they share structural similarities with the compound .
Leukemia Treatment
Imatinib, a widely used therapeutic agent for leukemia, specifically inhibits tyrosine kinases. Although not directly related to our compound, understanding the structural features of kinase inhibitors can inform drug design. Imatinib’s polytopic structure has been characterized primarily in the form of its piperazin-1-ium salt .
Mechanism of Action
Target of Action
The compound, also known as “2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-isopropyl-N-phenylacetamide”, is a derivative of the 5-(4-pyridinyl)-1,2,4-triazole chemotype . It has been identified as an inhibitor of alpha-synuclein (α-syn) aggregation , a protein that plays a crucial role in Parkinson’s disease (PD). The α-syn protein is the main constituent of intracellular proteinaceous accumulations, known as Lewy bodies and Lewy neurites, found in the brains of PD patients .
Mode of Action
This compound interacts with α-syn, preventing its aggregation into amyloid fibrils . In pathological conditions, α-syn aggregates lead to neuronal pathological inclusions located both in the neuron soma and in axons . These aggregates cause cytotoxicity through various mechanisms such as increasing lipid membrane permeabilization, causing mitochondrial damage, and inducing oxidative stress .
Biochemical Pathways
The compound’s action affects the biochemical pathway involving α-syn. In healthy conditions, α-syn is a soluble monomer, but after interaction with phospholipids, it adopts an α-helical structure . The compound prevents the misfolding and aggregation of α-syn into amyloid fibrils, thereby inhibiting the formation of neuronal pathological inclusions .
Pharmacokinetics
Its ability to prevent 1-methyl-4-phenyl-1,2,3,6-tetrahydropiridine-induced bradykinesia and affect the levels of pd markers after the administration of the same neurotoxin suggests that it can cross the blood-brain barrier and exert its effects in the brain .
Result of Action
The compound’s action results in the prevention of α-syn aggregation, which is a key pathological feature of PD . By inhibiting α-syn aggregation, the compound can potentially prevent the formation of Lewy bodies and Lewy neurites, thereby reducing neurotoxicity and neurodegeneration .
properties
IUPAC Name |
2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-phenyl-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6OS/c1-13(2)23(15-6-4-3-5-7-15)16(25)12-26-18-22-21-17(24(18)19)14-8-10-20-11-9-14/h3-11,13H,12,19H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZKJYHFYQWLDFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1=CC=CC=C1)C(=O)CSC2=NN=C(N2N)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-iodophenyl)-3-[2-(2-methyl-1H-indol-3-yl)ethyl]thiourea](/img/structure/B2785273.png)
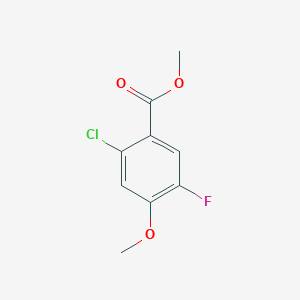
![2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2785276.png)
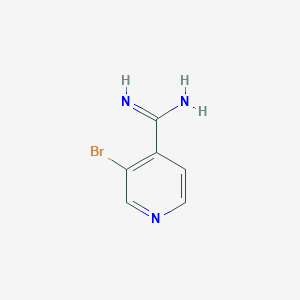
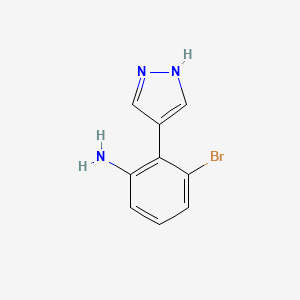

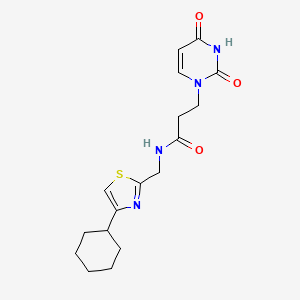
![5-((3,4-Dichlorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2785285.png)
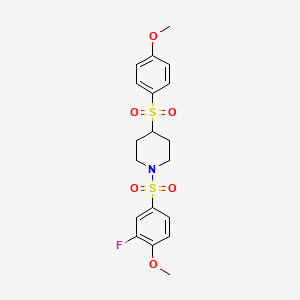
![N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2785287.png)
![{5-[2-Chloro-5-(trifluoromethyl)phenyl]furan-2-yl}methanol](/img/structure/B2785288.png)
![1-Cyclohexyl-3-(pyrazolo[1,5-a]pyridin-5-yl)urea](/img/structure/B2785291.png)

![N-(2,4-dimethylphenyl)-2-((3-isopentyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2785296.png)